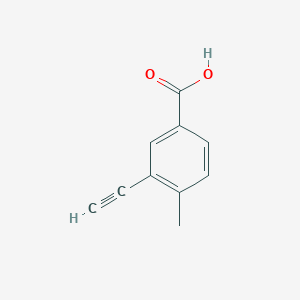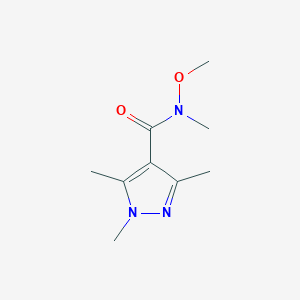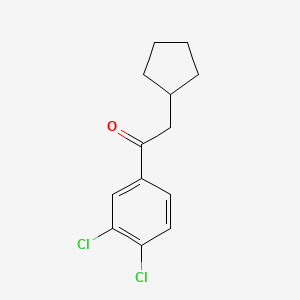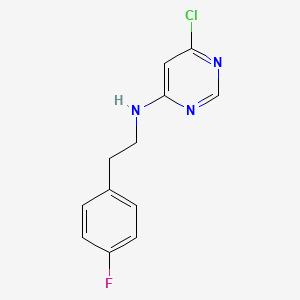
4-(5-Chloro-1,3-benzothiazol-2-yl)phenol
Vue d'ensemble
Description
“4-(5-Chloro-1,3-benzothiazol-2-yl)phenol” is a biochemical compound with the molecular formula C13H8ClNOS and a molecular weight of 261.73 . It is used for proteomics research .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “4-(5-Chloro-1,3-benzothiazol-2-yl)phenol”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .Molecular Structure Analysis
The molecular structure of “4-(5-Chloro-1,3-benzothiazol-2-yl)phenol” consists of a benzothiazole ring attached to a phenol group . The benzothiazole ring contains a sulfur and a nitrogen atom, while the phenol group contains a hydroxyl group attached to a benzene ring .Chemical Reactions Analysis
Benzothiazole derivatives, including “4-(5-Chloro-1,3-benzothiazol-2-yl)phenol”, can undergo various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Additionally, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis
“4-(5-Chloro-1,3-benzothiazol-2-yl)phenol” has a predicted melting point of 175.38°C and a predicted boiling point of approximately 448.4°C at 760 mmHg . Its predicted density is approximately 1.4 g/cm³, and it has a predicted refractive index of n20D 1.72 .Applications De Recherche Scientifique
Antibacterial Activity
4-(5-Chloro-1,3-benzothiazol-2-yl)phenol: has been identified as a compound with significant antibacterial properties. Research indicates that derivatives of benzothiazole, which include the chloro-benzothiazol-phenol structure, exhibit activity by inhibiting critical bacterial enzymes like dihydroorotase and DNA gyrase . These compounds have shown comparable activity to standard drugs like streptomycin and ampicillin against pathogens such as Pseudomonas aeruginosa and Escherichia coli .
Anti-Tubercular Applications
The benzothiazole moiety is also a key player in the fight against tuberculosis. Recent advances in the synthesis of benzothiazole-based compounds have demonstrated better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs . The synthesis pathways include diazo-coupling and Knoevenagel condensation, among others, highlighting the versatility of this compound in developing new anti-tubercular agents .
Antitumor Properties
Benzothiazole derivatives, including 4-(5-Chloro-1,3-benzothiazol-2-yl)phenol , are known for their antitumor properties. They have been proposed for repositioning to antimicrobial applications and even as potential treatments for COVID-19 . The diarylurea class, to which this compound belongs, is commonly associated with numerous biological activities, including antitumor effects .
Antiproliferative Effects
In cancer research, the compound has been used to synthesize new analogues that exhibit antiproliferative effects against various cancer cell lines. These studies are crucial for understanding the compound’s potential in developing novel cancer therapies .
Anti-Inflammatory and Analgesic Research
The compound has been explored for its potential in anti-inflammatory and analgesic applications. Studies have aimed to develop novel derivatives of benzothiazole to screen them against inflammatory and pain-related conditions, providing a foundation for new therapeutic options .
Proteomics Research
In the field of proteomics, 4-(5-Chloro-1,3-benzothiazol-2-yl)phenol is utilized as a biochemical tool. Its molecular structure allows for interactions with proteins, which can be pivotal in understanding protein functions and identifying targets for drug development .
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
Orientations Futures
Propriétés
IUPAC Name |
4-(5-chloro-1,3-benzothiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNOS/c14-9-3-6-12-11(7-9)15-13(17-12)8-1-4-10(16)5-2-8/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJLZMASBAHCRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-1,3-benzothiazol-2-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1489529.png)

![ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1489533.png)
![(Butan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1489534.png)

![2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B1489536.png)
![Methyl({1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1489537.png)

![Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1489541.png)
![[(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine](/img/structure/B1489542.png)



